molecular formula C13H18N4O2 B13995923 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea CAS No. 63712-99-2

3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea

Katalognummer: B13995923
CAS-Nummer: 63712-99-2
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: KKLFLNDULJXJNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C13H18N4O2 It is characterized by the presence of a cyclohexyl group, a nitroso group, and a pyridin-3-ylmethyl group attached to a urea backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, followed by the addition of urea to complete the synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group.

    Reduction: The nitroso group can be reduced to form an amine.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclohexyl-1-nitroso-1-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine group at the 2-position.

    3-Cyclohexyl-1-nitroso-1-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridine group at the 4-position.

    3-Cyclohexyl-1-nitroso-1-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness

3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This positional specificity may result in distinct biological and chemical properties compared to its analogs .

Eigenschaften

CAS-Nummer

63712-99-2

Molekularformel

C13H18N4O2

Molekulargewicht

262.31 g/mol

IUPAC-Name

3-cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H18N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,15,18)

InChI-Schlüssel

KKLFLNDULJXJNQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)N(CC2=CN=CC=C2)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.